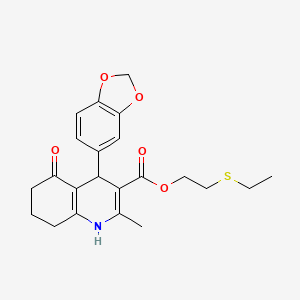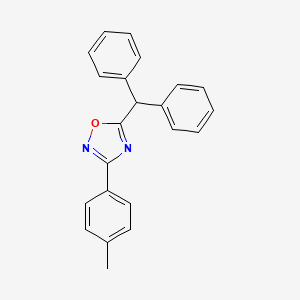
1-(3-cyclohexen-1-ylmethyl)-4-cyclohexylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-cyclohexylpiperazine oxalate, commonly known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a selective agonist of the sigma-1 receptor, a protein found in the central nervous system.
Wirkmechanismus
CPP acts as a selective agonist of the sigma-1 receptor, a protein found in the central nervous system. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by CPP has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, TRPV1 receptors, and voltage-gated calcium channels.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, CPP has been shown to increase locomotor activity and reduce anxiety-like behavior in rats. CPP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is its selective agonism of the sigma-1 receptor, which allows for more specific investigation of the receptor's functions. However, one limitation is that CPP has relatively low potency and efficacy compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPP. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on cellular processes.
Synthesemethoden
The synthesis of CPP involves the reaction of 3-cyclohexen-1-ylmethylamine with cyclohexylpiperazine in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
CPP has been studied for its potential use in various scientific research applications, including neuroprotection, pain management, and addiction treatment. In neuroprotection research, CPP has been shown to protect neurons from damage caused by ischemia, oxidative stress, and excitotoxicity. In pain management research, CPP has been shown to have analgesic effects in animal models of neuropathic pain. In addiction treatment research, CPP has been shown to reduce cocaine self-administration in rats.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2.C2H2O4/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17;3-1(4)2(5)6/h1,3,16-17H,2,4-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVXARBGXELDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
